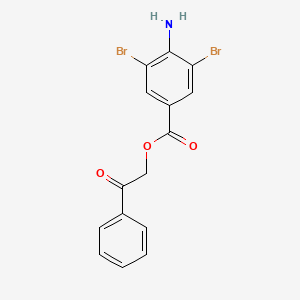![molecular formula C21H27N7OS B10871863 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea](/img/structure/B10871863.png)
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides can be employed for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiourea and pyrimidine derivatives.
Scientific Research Applications
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
Phenyl isothiocyanate: Another precursor used in the synthesis.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A structurally related compound with different functional groups.
Uniqueness
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and a thiourea group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H27N7OS |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]carbamimidoyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H27N7OS/c1-15-14-16(2)24-20(23-15)26-19(22-11-7-13-28-12-6-10-18(28)29)27-21(30)25-17-8-4-3-5-9-17/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H3,22,23,24,25,26,27,30) |
InChI Key |
LYUFFUSNOVIYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCCN2CCCC2=O)NC(=S)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
![3-[7-(2-Chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10871785.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)

![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)
![methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10871816.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B10871817.png)
![1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10871818.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10871841.png)

![N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871849.png)
![4-methoxy-N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10871854.png)
![Methyl 4-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B10871864.png)
